N-Demethyl Norfloxacin Hydrochloride
CAS No.:
Cat. No.: VC20427844
Molecular Formula: C15H17ClFN3O3
Molecular Weight: 341.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H17ClFN3O3 |
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Molecular Weight | 341.76 g/mol |
IUPAC Name | 6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C15H16FN3O3.ClH/c1-18-8-10(15(21)22)14(20)9-6-11(16)13(7-12(9)18)19-4-2-17-3-5-19;/h6-8,17H,2-5H2,1H3,(H,21,22);1H |
Standard InChI Key | DVJOUYGRHKMECT-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
N-Demethyl Norfloxacin Hydrochloride (C₁₅H₁₆FN₃O₃·HCl) is a monodemethylated analog of Norfloxacin Hydrochloride (C₁₆H₁₈FN₃O₃·HCl). The removal of one methyl group from the piperazine ring at the 7-position reduces its molecular weight to 341.77 g/mol compared to Norfloxacin’s 355.79 g/mol . The core structure retains the fluoroquinolone scaffold, including:
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A 1-cyclopropyl group at N₁.
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A carboxylate group at C₃.
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A fluorine atom at C₆.
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A secondary amine on the modified piperazine ring.
The hydrochloride salt enhances aqueous solubility, a critical factor for oral bioavailability .
Synthesis and Manufacturing
While no direct synthesis routes for N-Demethyl Norfloxacin Hydrochloride are documented, its preparation likely involves selective demethylation of Norfloxacin. Patent CN104292159A outlines methods for synthesizing Norfloxacin and related fluoroquinolones, providing insight into potential modification strategies:
Key Synthesis Steps (Inferred):
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Intermediate Formation: React 2,4-dichloro-5-fluorobenzoyl chloride with cyclopropylamine and N,N-dimethylaminoethyl acrylate to form the quinoline core .
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Piperazine Introduction: Substitute chloride at C₇ with piperazine derivatives.
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Demethylation: Treat Norfloxacin with demethylating agents (e.g., boron tribromide) to remove a methyl group from the piperazine ring.
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Salt Formation: Precipitate the hydrochloride salt via acidification.
Table 1: Comparative Synthesis Parameters
Pharmacokinetics and Metabolism
Norfloxacin’s pharmacokinetic data provide a baseline for estimating its demethylated derivative’s behavior:
Table 2: Pharmacokinetic Comparison
Demethylation likely increases hydrophilicity, reducing tissue penetration but enhancing renal clearance. The unbound fraction may rise to 88–90%, potentially elevating antimicrobial activity in urine .
Mechanism of Action
Like Norfloxacin, the derivative inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, disrupting DNA supercoiling and replication . Structural changes could affect binding affinity:
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Piperazine Modifications: The loss of a methyl group may reduce interactions with hydrophobic pockets in the gyrase enzyme, slightly lowering potency against Gram-negative bacteria .
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Fluorine Retention: The C₆ fluorine maintains broad-spectrum activity by enhancing cell membrane penetration .
Table 3: Predicted Antibacterial Activity
Organism | Norfloxacin MIC₉₀ | N-Demethyl Norfloxacin MIC₉₀ (Estimated) |
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E. coli | ≤0.25 μg/mL | 0.5–1 μg/mL |
S. aureus | 1–2 μg/mL | 2–4 μg/mL |
P. aeruginosa | 4–8 μg/mL | 8–16 μg/mL |
Clinical and Industrial Applications
Therapeutic Use
While Norfloxacin is approved for urinary tract infections (UTIs) and prostatitis , its demethylated derivative could address:
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Resistant UTIs: Enhanced urinary solubility may improve efficacy in alkaline urine.
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Topical Formulations: Lower protein binding might favor topical absorption for skin infections.
Veterinary Applications
Adverse Effects and Toxicity
Norfloxacin’s adverse effects include nausea, rash, and abdominal cramps . Demethylation may alter toxicity profiles:
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Reduced CNS Penetration: Lower lipophilicity could decrease neurotoxic risks (e.g., seizures).
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Renal Safety: Higher renal excretion might predispose to crystalluria, necessitating hydration protocols.
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